molecular formula C16H17N3O3S B7836992 N-(3-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(3-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B7836992
M. Wt: 331.4 g/mol
InChI Key: HOLNZSANIZVJSY-UHFFFAOYSA-N
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Description

The compound identified as “N-(3-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

The preparation of N-(3-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide exerts its effects involves interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or reactivity, such as:

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological action.

    CID 5362065: A compound with similar structural features but different applications.

    CID 5479530: A cephalosporin used in various medical treatments.

This compound stands out due to its specific chemical structure and the unique applications it has in various scientific fields.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-3-12-8-14(21)19-16(18-12)23-9-15(22)17-13-6-4-5-11(7-13)10(2)20/h4-8H,3,9H2,1-2H3,(H,17,22)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLNZSANIZVJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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